

Validating the Specificity of Human Enteropeptidase-IN-3: A Comparative Guide

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Compound of Interest

Compound Name: Human enteropeptidase-IN-3

Cat. No.: B12372949

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This guide provides a comprehensive comparison of the specificity of a novel inhibitor, **Human Enteropeptidase-IN-3**, against the known enteropeptidase inhibitor, SCO-792. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of the experimental workflow to offer an objective assessment of the inhibitor's performance.

Comparative Specificity Profile

The specificity of **Human Enteropeptidase-IN-3** was evaluated against a panel of serine proteases and compared to SCO-792. The half-maximal inhibitory concentration (IC₅₀) for each protease was determined to quantify the inhibitor's potency and selectivity.

Target Protease	Human Enteropeptidase-IN-3 IC50 (nM)	SCO-792 IC50 (nM)[1]
Human Enteropeptidase	4.8	5.4
Trypsin	150	3.3
Plasmin	>10,000	460
Plasma Kallikrein	>10,000	16
Factor Xa	>10,000	>10,000
Thrombin	>10,000	>10,000
Chymotrypsin	>10,000	>10,000
DPP-4	>10,000	>10,000
Factor XIIa	>10,000	>10,000

Data Summary: **Human Enteropeptidase-IN-3** demonstrates comparable potency to SCO-792 in inhibiting human enteropeptidase. Notably, **Human Enteropeptidase-IN-3** exhibits a significantly improved specificity profile, with substantially less off-target inhibition of trypsin and no significant inhibition of plasmin or plasma kallikrein at concentrations up to 10,000 nM.

Experimental Protocols

The following protocols were employed to determine the in vitro specificity of the enteropeptidase inhibitors.

In Vitro Protease Inhibition Assay

Objective: To determine the IC50 values of test compounds against a panel of proteases.

Materials:

- Recombinant human proteases (Enteropeptidase, Trypsin, Plasmin, etc.)
- Fluorogenic peptide substrates specific for each protease

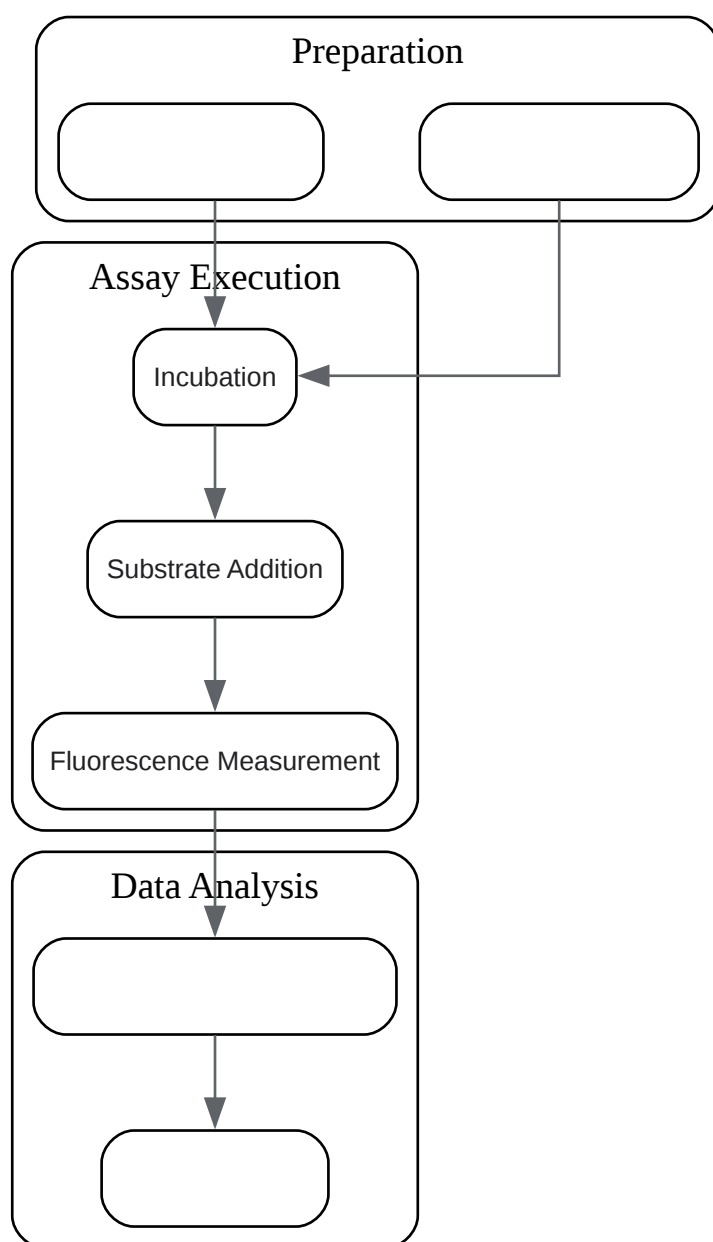
- Test compounds (**Human Enteropeptidase-IN-3**, SCO-792) dissolved in DMSO
- Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)
- 96-well black microplates
- Fluorescence plate reader

Procedure:

- **Compound Dilution:** A serial dilution of the test compounds is prepared in DMSO and then diluted into the assay buffer to the desired final concentrations.
- **Enzyme Preparation:** The target protease is diluted in the assay buffer to a working concentration.
- **Incubation:** 25 µL of the diluted test compound and 50 µL of the diluted enzyme are added to the wells of a 96-well plate. The plate is incubated for a pre-determined period (e.g., 120 minutes) at a controlled temperature (e.g., 37°C).
- **Substrate Addition:** 25 µL of the specific fluorogenic substrate is added to each well to initiate the enzymatic reaction.
- **Fluorescence Measurement:** The fluorescence intensity is measured kinetically over a set period using a fluorescence plate reader with excitation and emission wavelengths appropriate for the substrate.
- **Data Analysis:** The rate of reaction is determined from the linear portion of the kinetic curve. The percent inhibition for each compound concentration is calculated relative to a DMSO control. The IC₅₀ value is then determined by fitting the percent inhibition versus compound concentration data to a four-parameter logistic equation.

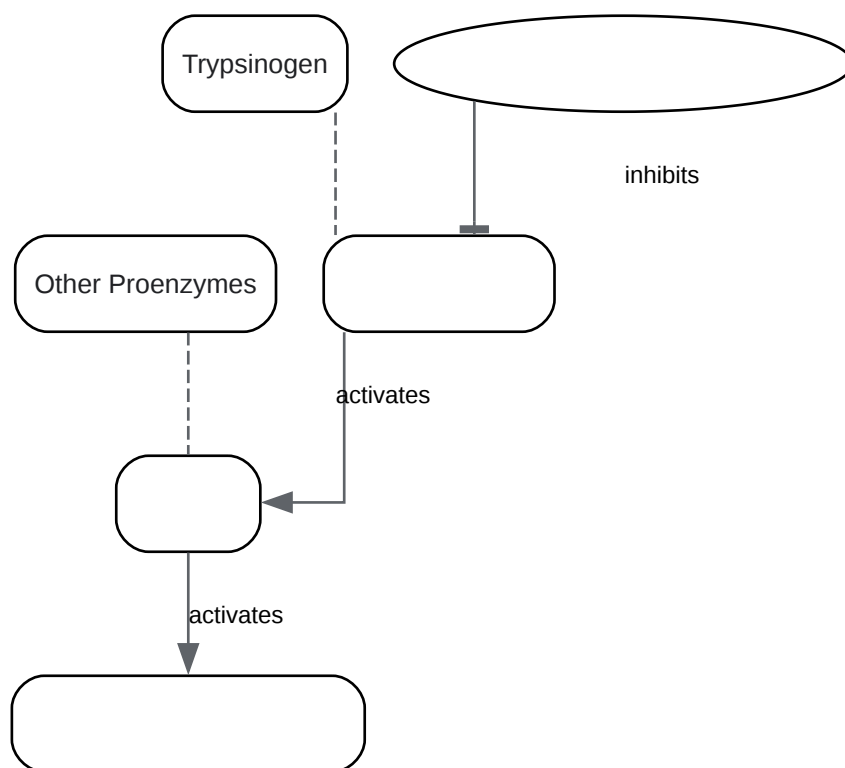
Visualizing the Workflow

The following diagrams illustrate the key processes involved in validating inhibitor specificity.



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Caption: Experimental workflow for in vitro protease inhibition assay.



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Caption: Enteropeptidase-mediated activation cascade and point of inhibition.

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References

- 1. Discovery and characterization of a small-molecule enteropeptidase inhibitor, SCO-792 - PMC [pmc.ncbi.nlm.nih.gov]
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